3-Fluoro-3-(methoxymethyl)azetidine; trifluoroacetic acid
Overview
Description
3-Fluoro-3-(methoxymethyl)azetidine; trifluoroacetic acid is a chemical compound with the molecular formula C7H11F4NO3 and a molecular weight of 233.16 g/mol . This compound is known for its unique structure, which includes a fluorinated azetidine ring and a trifluoroacetic acid moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 3-Fluoro-3-(methoxymethyl)azetidine; trifluoroacetic acid involves several steps. One common method includes the reaction of 3-(methoxymethyl)azetidine with a fluorinating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The product is then purified using techniques such as column chromatography .
Industrial production methods may involve more scalable processes, including continuous flow synthesis, which allows for the efficient and consistent production of the compound. These methods often utilize automated systems to control reaction parameters and ensure high purity and yield .
Chemical Reactions Analysis
3-Fluoro-3-(methoxymethyl)azetidine; trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include solvents like acetonitrile or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Fluoro-3-(methoxymethyl)azetidine; trifluoroacetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 3-Fluoro-3-(methoxymethyl)azetidine; trifluoroacetic acid involves its interaction with specific molecular targets. The fluorinated azetidine ring can interact with enzymes and receptors, modulating their activity. The trifluoroacetic acid moiety can enhance the compound’s stability and solubility, facilitating its biological activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
3-Fluoro-3-(methoxymethyl)azetidine; trifluoroacetic acid can be compared with other similar compounds, such as:
3-(Fluoromethyl)azetidine; trifluoroacetic acid: This compound has a similar structure but lacks the methoxymethyl group, which can affect its reactivity and applications.
3-Fluoro-3-(methoxymethyl)azetidine: Without the trifluoroacetic acid moiety, this compound may have different solubility and stability properties.
The uniqueness of this compound lies in its combination of a fluorinated azetidine ring and a trifluoroacetic acid moiety, which imparts distinctive chemical and biological properties .
Properties
IUPAC Name |
3-fluoro-3-(methoxymethyl)azetidine;2,2,2-trifluoroacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO.C2HF3O2/c1-8-4-5(6)2-7-3-5;3-2(4,5)1(6)7/h7H,2-4H2,1H3;(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITBMDXKDNBRTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CNC1)F.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F4NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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